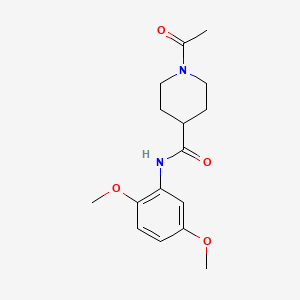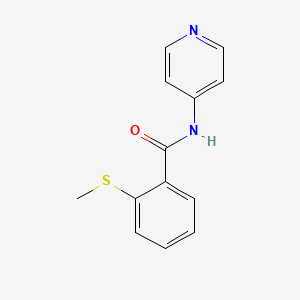![molecular formula C19H14N4O2 B5290087 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide, also known as OPA-15406, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. OPA-15406 is a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is involved in various physiological and pathological processes.
Mecanismo De Acción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide exerts its pharmacological effects by selectively blocking the EP4 receptor, which is one of the four subtypes of prostaglandin E2 receptors. The EP4 receptor is involved in various physiological and pathological processes, including inflammation, pain, fever, and tumorigenesis. By blocking the EP4 receptor, this compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and metastasis of cancer cells, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of matrix metalloproteinases, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, pain, and fever in animal models of various autoimmune diseases, inhibit the growth and metastasis of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the EP4 receptor, which allows for specific targeting of this receptor subtype without affecting other prostaglandin E2 receptors. Another advantage is its small molecular weight, which allows for easy penetration of cell membranes and tissues. However, one of the main limitations is its low aqueous solubility, which can limit its bioavailability and require the use of organic solvents for administration. Another limitation is its potential off-target effects, which can occur at high concentrations or in non-selective experimental conditions.
Direcciones Futuras
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has several potential future directions for scientific research. One direction is the development of new formulations or delivery methods to improve its aqueous solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. Additionally, the development of new EP4 receptor antagonists with improved selectivity, potency, and pharmacokinetic properties could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method involves the reaction of 2-aminonicotinamide with 2-bromo-4-(1,3-oxazol-5-yl)benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide has been studied extensively in various scientific fields, including immunology, oncology, and neuroscience. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune diseases. In oncology, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18(15-3-1-9-20-12-15)22-11-13-5-7-14(8-6-13)19-23-17-16(25-19)4-2-10-21-17/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXQNCRSGDAMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl {4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B5290008.png)
![{3-oxo-3-[rel-(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5290022.png)
![N-ethyl-N-({3-[(3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5290027.png)
![3-isobutyl-6-[2-(1-methylpiperidin-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5290058.png)
![4-[4-(3-iodo-5-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5290062.png)

![6-(2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290073.png)

![6-methyl-2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5290090.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![N'-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5290111.png)

![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

